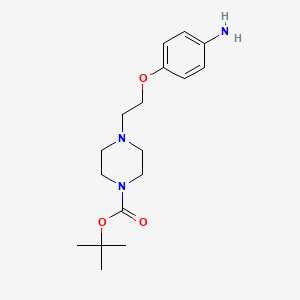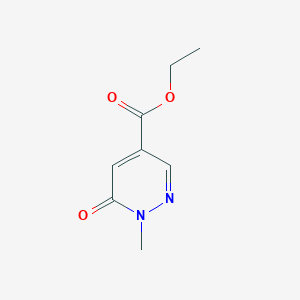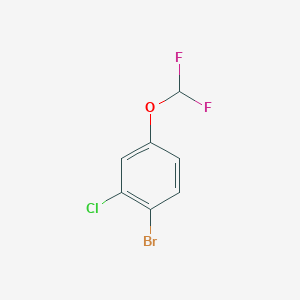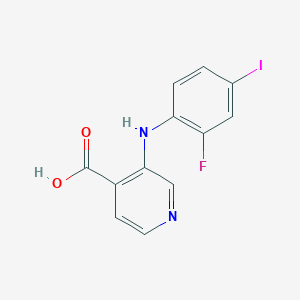![molecular formula C17H28ClNO B1397489 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220031-71-9](/img/structure/B1397489.png)
3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is based on its molecular formula, C17H28ClNO. The exact structure would show how these atoms are arranged and bonded together. This information is typically determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The specific chemical reactions involving 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride are not provided in the search results. Its reactivity would depend on the conditions and the other reactants present. Detailed reaction mechanisms and conditions are usually found in the scientific literature .Aplicaciones Científicas De Investigación
Synthesis and Copolymerization Studies
- Novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, including derivatives of 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride, were synthesized and copolymerized with styrene. These compounds were examined for their copolymerization properties and compositions (Reddy et al., 2021).
Intermediate in Drug Synthesis
- A compound closely related to 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, was identified as a key intermediate in the synthesis of Vandetanib, demonstrating the chemical's role in drug development (Wang et al., 2015).
Allosteric Modulation Studies
- Research on compounds similar to 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride, specifically related to their allosteric modulation of the cannabinoid CB1 receptor, has been conducted. This research highlights the potential of such compounds in exploring receptor pharmacology (Price et al., 2005).
Hypotensive Activity Research
- A series of compounds including 3-[2-(phenoxypiperidyl)ethyl]indoles, which are structurally similar to 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride, were synthesized and evaluated for their hypotensive activity. This research demonstrates the potential use of these compounds in therapeutic applications for hypertension (Helsley et al., 1978).
Anticancer and Cytotoxic Agents
- Research has been conducted on piperidine derivatives, including those similar to 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride, for their role as novel cytotoxic and anticancer agents. These studies explore the potential of such compounds in cancer therapy (Dimmock et al., 1998).
Anti-Acetylcholinesterase Activity
- A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride, were synthesized and evaluated for their anti-acetylcholinesterase activity. This research contributes to understanding the therapeutic potential of such compounds in treating diseases like Alzheimer's (Sugimoto et al., 1990).
Mecanismo De Acción
The mechanism of action of 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is not specified in the search results. The mechanism of action would describe how the compound interacts at the molecular level, often with a biological target. This information is typically determined through biochemical and biophysical studies .
Safety and Hazards
Propiedades
IUPAC Name |
3-[2-(2-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-17(2,3)15-8-4-5-9-16(15)19-12-10-14-7-6-11-18-13-14;/h4-5,8-9,14,18H,6-7,10-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNDAGSRIJUWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397406.png)
![2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397408.png)
![3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397410.png)
![tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate](/img/structure/B1397416.png)
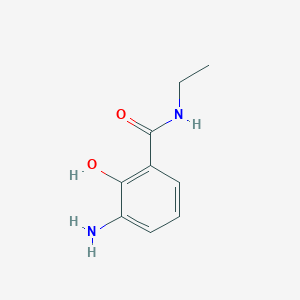
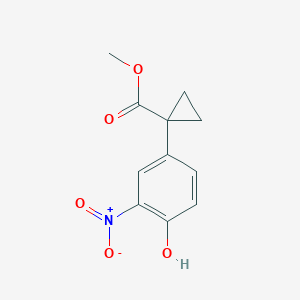

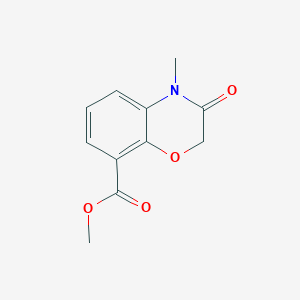
![2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1397424.png)
![4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1397425.png)
